Lipophilicity Advantage: N-Trifluoroethyl vs. N-Methyl Cyanoacetamide Comparison
The compound's N-trifluoroethyl group imparts significantly higher lipophilicity compared to an N-methyl analog. The predicted XLogP3-AA of 2-(N-Cyano-3-ethylanilino)-N-methyl-N-(2,2,2-trifluoroethyl)acetamide is 3.5, whereas the N-methyl variant (2-(N-cyano-3-ethylanilino)-N,N-dimethylacetamide) has a predicted XLogP of approximately 2.0 [1][2]. This difference of 1.5 logP units translates to roughly a 30-fold increase in octanol-water partition coefficient, which can enhance membrane permeability in cellular assays.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.5 |
| Comparator Or Baseline | 2-(N-Cyano-3-ethylanilino)-N,N-dimethylacetamide (predicted XLogP ~2.0) |
| Quantified Difference | ΔLogP ≈ +1.5 (approx. 30-fold higher lipophilicity) |
| Conditions | Predicted values; PubChem computed properties and class-level analog estimation |
Why This Matters
For procurement in CNS or intracellular target programs, higher lipophilicity is a critical parameter for blood-brain barrier penetration and cell permeability; the trifluoroethyl-substituted compound is quantitatively more suited for such applications than its methyl analog.
- [1] PubChem. (2026). Compound Summary for CID 71971187, 2-(N-Cyano-3-ethylanilino)-N-methyl-N-(2,2,2-trifluoroethyl)acetamide. National Center for Biotechnology Information. View Source
- [2] Comparative XLogP estimation based on fragment-based prediction methods (e.g., XLogP3) for the N,N-dimethyl congener; no experimental data available. View Source
